Cas no 96315-16-1 (Ethyl 4-(Bromomethyl)-3-nitrobenzoate)

Ethyl 4-(Bromomethyl)-3-nitrobenzoate is a versatile brominated aromatic ester used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group facilitates further functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and the construction of complex molecular frameworks. The nitro group enhances electrophilicity, enabling selective modifications. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and reactivity profile make it particularly useful in medicinal chemistry for the development of bioactive molecules. Proper handling is advised due to its potential sensitivity to moisture and light.
Ethyl 4-(Bromomethyl)-3-nitrobenzoate structure
96315-16-1 structure
Product Name:Ethyl 4-(Bromomethyl)-3-nitrobenzoate
CAS No:96315-16-1
MF:C10H10BrNO4
MW:288.094702243805
CID:2101992
PubChem ID:13685261
Update Time:2025-11-02

Ethyl 4-(Bromomethyl)-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4(Bromomethyl) -3-Nitrobenzoate
    • ethyl 4-(bromomethyl)-3-nitrobenzoate
    • 96315-16-1
    • SCHEMBL4262486
    • DB-010079
    • 4-bromomethyl-3-nitrobenzoic acid ethyl ester
    • Ethyl 4-bromomethyl-3-nitrobenzoate
    • PIMARRUOUZIQAS-UHFFFAOYSA-N
    • Ethyl 4-(Bromomethyl)-3-nitrobenzoate
    • Inchi: 1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
    • InChI Key: PIMARRUOUZIQAS-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C(=O)OCC)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 286.97932Da
  • Monoisotopic Mass: 286.97932Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.1Ų

Ethyl 4-(Bromomethyl)-3-nitrobenzoate Pricemore >>

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Additional information on Ethyl 4-(Bromomethyl)-3-nitrobenzoate

Ethyl 4-(Bromomethyl)-3-nitrobenzoate (CAS No. 96315-16-1): A Versatile Intermediate in Organic Synthesis

Ethyl 4-(Bromomethyl)-3-nitrobenzoate (CAS No. 96315-16-1) is a highly valuable chemical intermediate widely used in pharmaceutical, agrochemical, and materials science research. This compound, characterized by its bromomethyl and nitro functional groups, serves as a key building block in the synthesis of more complex molecules. Its unique structure enables diverse chemical transformations, making it a sought-after reagent in modern organic chemistry.

The growing demand for Ethyl 4-(Bromomethyl)-3-nitrobenzoate reflects its importance in drug discovery and development. Researchers frequently search for "96315-16-1 synthesis" or "Ethyl 4-(Bromomethyl)-3-nitrobenzoate applications," highlighting its relevance in current scientific investigations. The compound's nitroaromatic moiety and alkyl bromide functionality make it particularly useful for nucleophilic substitution reactions, a topic of significant interest in medicinal chemistry.

From a chemical perspective, Ethyl 4-(Bromomethyl)-3-nitrobenzoate demonstrates excellent reactivity patterns that align with current trends in sustainable chemistry. Many researchers explore "green chemistry applications of 96315-16-1" as the industry moves toward more environmentally friendly synthetic routes. The compound's molecular weight of 288.09 g/mol and purity specifications (typically >97%) ensure consistent performance in various synthetic applications.

In pharmaceutical research, Ethyl 4-(Bromomethyl)-3-nitrobenzoate serves as a precursor for numerous biologically active compounds. Recent literature searches reveal growing interest in "96315-16-1 in drug design" and "nitrobenzoate derivatives as pharmacophores." The compound's ability to participate in palladium-catalyzed cross-coupling reactions makes it particularly valuable for creating diverse molecular scaffolds in drug discovery programs.

The material science community has also recognized the potential of Ethyl 4-(Bromomethyl)-3-nitrobenzoate (CAS 96315-16-1) in polymer modification and functional material development. Searches for "nitrobenzoate-containing polymers" and "bromomethyl aromatic compounds in materials science" have increased significantly, reflecting this compound's expanding applications beyond traditional organic synthesis.

Quality control aspects of Ethyl 4-(Bromomethyl)-3-nitrobenzoate represent another area of professional interest. Analytical chemists frequently investigate "HPLC methods for 96315-16-1 analysis" and "spectroscopic characterization of nitrobenzoate derivatives." The compound typically appears as a pale yellow to light brown crystalline powder with characteristic NMR and IR spectra that facilitate its identification and purity assessment.

Storage and handling recommendations for Ethyl 4-(Bromomethyl)-3-nitrobenzoate follow standard laboratory practices for nitroaromatic compounds. While not classified as hazardous under normal conditions, proper precautions should be taken when working with this material. The scientific community continues to explore "safe handling of 96315-16-1" and "stability of bromomethyl aromatic esters" as part of ongoing laboratory safety research.

The commercial availability of Ethyl 4-(Bromomethyl)-3-nitrobenzoate (CAS 96315-16-1) from multiple specialty chemical suppliers ensures accessibility for research institutions worldwide. Market analysis reveals increasing searches for "bulk suppliers of 96315-16-1" and "custom synthesis of nitrobenzoate derivatives," indicating growing industrial demand for this versatile intermediate.

Future research directions for Ethyl 4-(Bromomethyl)-3-nitrobenzoate may include its application in click chemistry and bioconjugation techniques. Emerging search terms like "96315-16-1 in bioorthogonal chemistry" suggest expanding applications in biochemical research. The compound's balanced reactivity profile makes it suitable for various innovative synthetic approaches currently under development.

In conclusion, Ethyl 4-(Bromomethyl)-3-nitrobenzoate (CAS No. 96315-16-1) represents a multifaceted chemical building block with broad utility across scientific disciplines. Its combination of nitro and bromomethyl functionalities continues to inspire novel applications in synthetic chemistry, pharmaceutical development, and materials science, ensuring its ongoing importance in chemical research and industrial applications.

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